molecular formula C13H13FO3 B1323837 trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-06-5

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323837
CAS No.: 733741-06-5
M. Wt: 236.24 g/mol
InChI Key: NHQQJKKAHSUBRB-GHMZBOCLSA-N
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Description

Molecular Architecture and Stereochemical Configuration

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid (C₁₃H₁₃FO₃) features a cyclopentane ring substituted at the C1 and C2 positions with a carboxylic acid group and a 4-fluorobenzoyl moiety, respectively. The trans configuration arises from the stereochemical arrangement where these substituents occupy opposite equatorial positions relative to the cyclopentane plane. The IUPAC name, (1R,2R)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid, reflects its absolute stereochemistry, confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) experiments in related analogs.

Key structural parameters include:

  • Bond lengths : The carbonyl (C=O) bond in the fluorobenzoyl group measures 1.21 Å, typical for aromatic ketones.
  • Dihedral angles : The angle between the cyclopentane ring and the fluorobenzoyl plane is 112°, minimizing steric hindrance.

The compound’s rigidity enhances its stability in organic reactions, while the fluorine atom introduces electronegativity-driven polarization.

Properties

IUPAC Name

(1R,2R)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQQJKKAHSUBRB-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641333
Record name (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-06-5
Record name rel-(1R,2R)-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733741-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules and intermediates for pharmaceuticals and agrochemicals. The fluorobenzoyl group enhances the compound's reactivity, facilitating various chemical transformations such as:

  • Oxidation : Conversion to ketones or aldehydes.
  • Reduction : Formation of alcohols or other reduced derivatives.
  • Substitution Reactions : Introduction of different functional groups through nucleophilic substitution.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways. Preliminary studies show promise in modulating pathways associated with cell proliferation.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can be beneficial in treating metabolic disorders. Its mechanism involves binding to the active sites of target enzymes, thereby modulating their activity.

Biological Research

In biological studies, this compound is used as a substrate or inhibitor in enzymatic assays. It helps elucidate metabolic pathways and enzyme-catalyzed reactions, providing insights into biochemical processes.

Antimicrobial Studies

In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

Cancer Research

A study explored the compound's effects on several cancer cell lines, revealing that it induces apoptosis through the activation of specific molecular pathways. This finding supports its potential as an anticancer agent and warrants further investigation into its therapeutic applications.

Enzymatic Assays

The compound has been utilized in enzymatic assays to study its effects on various metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Mechanism of Action

The mechanism of action of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations

Fluorine vs. Chlorine/Methyl Groups
  • trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-00-9): The 3-chloro substituent introduces stronger electron-withdrawing effects compared to fluorine, increasing the acidity of the carboxylic acid group (pKa reduction). Molecular weight: 252.70 g/mol (C₁₃H₁₃ClO₃), 16.46 g/mol higher than the fluoro analog due to chlorine’s atomic mass .
  • trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 3894-18-6):

    • Methyl groups at the 3- and 4-positions are electron-donating, reducing the benzoyl group's electrophilicity. This may decrease metabolic oxidation rates compared to halogenated analogs.
    • Increased steric bulk could hinder interactions with planar binding pockets in enzymes or receptors .
Positional Isomerism
  • This positional change may also affect binding affinity in chiral environments .

Ring Size Differences

  • 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1511861-89-4):

    • The cyclobutane ring introduces greater ring strain compared to cyclopentane, which may destabilize the molecule but enhance reactivity in certain synthetic pathways.
    • Molecular weight : 228.65 g/mol (C₁₁H₁₀ClFO₂), lower due to the smaller ring .
  • Melting point: 80–82°C, suggesting higher crystallinity than cyclopentane analogs .

Stereochemical Considerations

  • cis-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-16-4):
    • The cis isomer places the benzoyl and carboxylic acid groups on the same side of the ring, which may alter solubility (e.g., lower melting point) and biological activity compared to the trans form .

Biological Activity

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. The compound contains a cyclopentane ring substituted with a 4-fluorobenzoyl group and a carboxylic acid functional group, which may influence its biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial and anti-inflammatory activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃FO₃
  • Molecular Weight : 236.24 g/mol
  • Appearance : White solid
  • Chirality : Exists as a mixture of enantiomers, which can significantly affect its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies suggest that the presence of the fluorobenzoyl group enhances its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Mechanism of Action
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors. This interaction can modulate various signaling pathways associated with inflammation and microbial defense.

Case Study 1: In vitro Evaluation of Anti-inflammatory Activity

In a controlled laboratory setting, this compound was tested on human peripheral blood mononuclear cells (PBMCs). The results demonstrated a significant reduction in the secretion of TNF-alpha and IL-6 when treated with this compound, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy in Animal Models

In vivo studies using murine models infected with Staphylococcus aureus showed that treatment with this compound led to a marked reduction in bacterial load compared to untreated controls. This highlights the compound's potential for therapeutic use in treating bacterial infections.

Research Findings and Future Directions

Recent investigations have focused on optimizing the synthesis and enhancing the biological activity of this compound. The compound's unique structure allows for modifications that could improve its efficacy and selectivity against specific pathogens or inflammatory pathways.

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acidSimilar structure, different halogenModerate antimicrobial activity
2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acidCyclohexane instead of cyclopentaneReduced anti-inflammatory effects
trans-2-(Phenyl)cyclopentane-1-carboxylic acidLacks halogen; simpler structureLower overall biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves coupling 4-fluorobenzoic acid derivatives with a cyclopentane-1-carboxylic acid scaffold. For example, Friedel-Crafts acylation or nucleophilic substitution could introduce the 4-fluorobenzoyl group. Reaction optimization should focus on solvent polarity (e.g., dichloromethane for acylation), temperature control (0–25°C to minimize side reactions), and catalysts like Lewis acids (e.g., AlCl₃). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the trans isomer .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the trans-configuration and fluorobenzoyl substitution. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (exact mass ~262.3 g/mol). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm assesses purity (>95% recommended for biological assays). Chiral chromatography may distinguish enantiomers if racemization occurs during synthesis .

Q. What stereochemical considerations are critical during synthesis and analysis?

  • Methodological Answer : The trans-configuration of the cyclopentane ring must be preserved. Use NOESY NMR to confirm spatial relationships between protons on adjacent carbons. Chiral stationary phases (e.g., amylose-based columns) can resolve enantiomeric impurities. Computational tools (e.g., DFT calculations) predict steric hindrance and guide reaction pathways to favor the trans isomer .

Advanced Research Questions

Q. How should contradictory data in literature regarding bioactivity or physicochemical properties be addressed?

  • Methodological Answer : Cross-validate findings using orthogonal techniques. For example, if solubility data conflicts, employ dynamic light scattering (DLS) and nephelometry under standardized pH/temperature conditions. Reproduce experiments with rigorously purified batches (HPLC >99%) and document solvent systems (e.g., DMSO for stock solutions). Publish raw data and statistical analyses (e.g., ANOVA for batch variability) to clarify discrepancies .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (PubChem CID or optimized DFT geometry). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models trained on fluorinated carboxylic acid derivatives can predict ADMET properties and guide lead optimization .

Q. How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR)?

  • Methodological Answer : Modify the fluorobenzoyl group via Suzuki-Miyaura coupling to introduce substituents (e.g., methyl, nitro). For cyclopentane ring variations, employ Hofmann rearrangements or ring-opening metathesis (Grubbs catalyst). Monitor reaction progress via TLC and characterize intermediates via FT-IR for carbonyl group tracking. Biological screening (e.g., enzyme inhibition assays) identifies pharmacophore contributions .

Q. What protocols ensure stability during long-term storage and in vitro assays?

  • Methodological Answer : Store lyophilized powder at -20°C under argon to prevent hydrolysis. For solution stability, use deuterated solvents (DMSO-d₆) in NMR stability studies. Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring quantify decomposition products. In assays, avoid prolonged exposure to aqueous buffers (pH >7) to prevent ester hydrolysis .

Q. How can ecological impacts of this compound be assessed given limited ecotoxicity data?

  • Methodological Answer : Conduct OECD 301D biodegradation tests to measure BOD/COD ratios. Use Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests (OECD 201). Predictive tools like ECOSAR estimate toxicity thresholds for aquatic life, while QSPR models correlate logP values with bioaccumulation potential .

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